1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane
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Overview
Description
1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane is a complex organic compound characterized by its unique structural components This compound features a pyrazole ring substituted with dimethyl groups and a benzenesulfonyl group, linked to an azepane ring via a sulfonyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. Subsequent steps involve the introduction of the benzenesulfonyl group via sulfonylation reactions, followed by the attachment of the azepane ring through nucleophilic substitution or coupling reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols or sulfides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and pyrazole groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- **1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)hexane
- **1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)octane
Comparison: Compared to similar compounds, 1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane exhibits unique properties due to the presence of the azepane ring. This structural difference can influence its chemical reactivity, biological activity, and potential applications. The azepane ring provides additional flexibility and spatial arrangement, which can enhance the compound’s interaction with molecular targets.
Properties
IUPAC Name |
1-[3,5-dimethyl-1-(4-propan-2-yloxyphenyl)sulfonylpyrazol-4-yl]sulfonylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S2/c1-15(2)28-18-9-11-19(12-10-18)29(24,25)23-17(4)20(16(3)21-23)30(26,27)22-13-7-5-6-8-14-22/h9-12,15H,5-8,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXSJDKUJWLGRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)OC(C)C)C)S(=O)(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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